![molecular formula C18H23N3S B3017008 Isopropyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide CAS No. 338961-42-5](/img/structure/B3017008.png)

Isopropyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

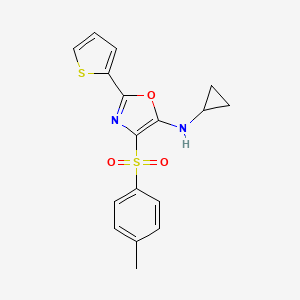

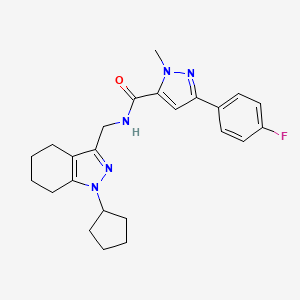

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, a pyrimidine ring, and a phenyl ring . The pyrrolidine ring is a five-membered nitrogen heterocycle . The pyrimidine ring is a six-membered ring with two nitrogen atoms . The phenyl ring is a six-membered carbon ring .Applications De Recherche Scientifique

Polyimides with Pyridine and Sulfur Units

Guan et al. (2017) explored the synthesis of polyimides containing pyridine and sulfur units. These polyimides exhibited excellent optical properties with high refractive indices, which could be beneficial in various optical applications. The study provided insights into the structure-property relationships of such materials, highlighting their potential in the field of high-performance polymers (Guan, Dong, Wang, & Shang, 2017).

Reactions of Pyrimidine Derivatives

Yamanaka, Niitsuma, and Sakamoto (1979) investigated the reactions of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate and phenyl isothiocyanate. This research provided valuable information on the chemical behavior of pyrimidine derivatives, which could be relevant in synthesizing various organic compounds (Yamanaka, Niitsuma, & Sakamoto, 1979).

Synthesis and Reactivity of Pyrimidinyl Sulphones and Sulphoxides

Brown and Ford (1967) conducted a study on the synthesis and reactivity of pyrimidinyl sulphones and sulphoxides. This research provided a foundation for understanding the reactivity of these compounds in various chemical reactions, potentially useful in organic synthesis and medicinal chemistry (Brown & Ford, 1967).

Polythiolcarbamate Degradation

Dyer and Osborne (1960) studied the thermal degradation of a polythiolcarbamate. This research could have implications in the field of polymer science, especially concerning the stability and degradation of polythiolcarbamates under various conditions (Dyer & Osborne, 1960).

Synthesis of Thieno[2,3-c]pyridines

El-Kashef et al. (2007) researched the synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Such studies are crucial in developing new heterocyclic compounds, which are often key structures in pharmaceuticals and other organic materials (El-Kashef, Geies, El-Dean, & Abdel-Hafez, 2007).

Thio-Claisen Rearrangement

Tanaka, Katagiri, Takabe, and Takeshita (1971) focused on the thio-Claisen rearrangement of allylic phenyl sulfides. Understanding these rearrangements can aid in developing novel synthetic methodologies in organic chemistry (Tanaka, Katagiri, Takabe, & Takeshita, 1971).

Engineering Ascorbate Peroxidase Active Site

Celik et al. (2001) explored the engineering of the active site of ascorbate peroxidase. This research is relevant to biochemistry, particularly in understanding and manipulating enzyme activity for various applications (Celik et al., 2001).

Propriétés

IUPAC Name |

2-phenyl-4-(propan-2-ylsulfanylmethyl)-6-pyrrolidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3S/c1-14(2)22-13-16-12-17(21-10-6-7-11-21)20-18(19-16)15-8-4-3-5-9-15/h3-5,8-9,12,14H,6-7,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKKQHJAKCHTLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SCC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B3016925.png)

![5-Amino-2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B3016929.png)

![4-{4-[(4-Methyl-2-phenylpiperazin-1-yl)carbonyl]phenyl}-6-piperidin-1-ylpyrimidine](/img/structure/B3016932.png)

![methyl 2-({[3-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B3016937.png)

![1-[4-(Tert-butyl)benzyl]-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3016938.png)

![N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B3016940.png)